molecular formula C17H23N3O4 B2924713 1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2320465-99-2

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No. B2924713
CAS RN: 2320465-99-2
M. Wt: 333.388
InChI Key: FRYSIJOSVMWMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, also known as DPU-1, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment.

Scientific Research Applications

Molecular Structure and Dimerization

The molecular structures of related compounds exhibit features such as hydrogen-bonded dimeric pairs, highlighting the significance of structural analysis in understanding compound interactions. The dimerization process is crucial in molecular chemistry, offering insights into the compound's behavior in various conditions (J. Burgess et al., 1998).

Anticancer Agents and BRAF Inhibitors

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has unveiled their potential as new anticancer agents. These derivatives exhibit significant antiproliferative effects on various cancer cell lines, suggesting their role as potential BRAF inhibitors for further research (Jian Feng et al., 2020).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate strong adsorption on the steel surface, forming a protective layer that significantly reduces corrosion (B. Mistry et al., 2011).

HIV Inhibition

A novel series of 6-substituted acyclouridine derivatives, related in structure and function to the urea derivatives, have shown to be potent and selective inhibitors of HIV-1 replication. These compounds act specifically on HIV-1 reverse transcriptase, highlighting the potential for therapeutic application (M. Baba et al., 1991).

Amide-Linked Ribonucleoside Dimers

Research into amide-linked ribonucleoside dimers derived from 5'-amino-5'-deoxy- and 3'-(carboxymethyl)-3'-deoxynucleoside precursors provides valuable insights into nucleoside analog development. These compounds serve as building blocks for self-assembly, mimicking natural nucleic acid structures and functions (M. A. Peterson et al., 1999).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-3-4-14(11-13(12)2)19-17(23)18-7-9-24-10-8-20-15(21)5-6-16(20)22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSIJOSVMWMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOCCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

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